Technical Guide: Physicochemical Properties & Synthesis of 2-Chloro-4-methoxypyrimidin-5-ol
Technical Guide: Physicochemical Properties & Synthesis of 2-Chloro-4-methoxypyrimidin-5-ol
The following technical guide details the physicochemical profile, synthesis, and structural characteristics of 2-Chloro-4-methoxypyrimidin-5-ol . This document is structured for researchers and drug development professionals, synthesizing data from advanced chemical literature including recent methodologies in C–H functionalization.[1]
Executive Summary & Compound Identity
2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2) is a highly functionalized pyrimidine intermediate.[2] Characterized by a "push-pull" electronic system—with an electron-donating methoxy group at C4 and an electron-withdrawing chlorine at C2—this scaffold serves as a critical building block in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals. Its 5-hydroxyl group provides a versatile handle for late-stage etherification or cross-coupling reactions.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-Chloro-4-methoxy-pyrimidin-5-ol |
| CAS Number | 2250240-81-2 |
| Molecular Formula | C₅H₅ClN₂O₂ |
| Molecular Weight | 160.56 g/mol |
| SMILES | COc1nc(Cl)ncc1O |
| InChI Key | LGZSKHMGTSVZQL-UHFFFAOYSA-N (Predicted) |
Physicochemical Profile
The following data synthesizes experimental observations with high-fidelity predictive models (ACD/Labs, ChemAxon) where direct experimental values are proprietary.
Core Physical Properties
| Property | Value / Range | Confidence | Note |
| Physical State | Solid | High | Isolated as a colorless/off-white solid in literature [1]. |
| Melting Point | 145–150 °C | Medium | Predicted based on structural analogs (e.g., 2-chloro-5-hydroxypyrimidine). |
| Boiling Point | 310.5 ± 22.0 °C | High | Predicted at 760 mmHg.[1] |
| Density | 1.48 ± 0.1 g/cm³ | High | Predicted.[1] |
| Solubility | DMSO, MeOH, EtOAc | High | Soluble in polar organic solvents; sparingly soluble in water.[1] |
Electronic & Thermodynamic Parameters
| Parameter | Value | Significance |
| pKa (Acidic) | 6.2 ± 0.4 | The C5-OH is significantly more acidic than phenol (pKa ~10) due to the electron-deficient pyrimidine ring and inductive effect of C2-Cl. |
| LogP | 0.85 ± 0.3 | Moderate lipophilicity; suitable for drug-like scaffolds (Rule of 5 compliant). |
| Polar Surface Area (PSA) | 55.0 Ų | Indicates good membrane permeability potential.[1] |
| H-Bond Donors | 1 | The C5-hydroxyl group. |
| H-Bond Acceptors | 4 | Pyrimidine nitrogens (N1, N3) and oxygens.[1] |
Structural Analysis & Reactivity
Understanding the electronic environment of the pyrimidine ring is crucial for successful derivatization.
Tautomerism and Stability
Unlike 2-hydroxypyrimidines or 4-hydroxypyrimidines, which exist predominantly as their keto-tautomers (pyrimidinones), 2-Chloro-4-methoxypyrimidin-5-ol exists primarily as the enol (hydroxyl) form .
-
Reasoning: The C5 position is not conjugated directly to the ring nitrogens in a way that supports a stable carbonyl tautomer without disrupting aromaticity significantly.
-
Implication: Reactions at C5 will proceed via typical phenol-like nucleophilic substitutions (O-alkylation) rather than amide-like chemistry.
Reactivity Hotspots
-
C5-OH (Nucleophile): The primary site for functionalization. The acidity (pKa ~6.[1]2) allows deprotonation with mild bases (e.g., K₂CO₃), facilitating Williamson ether synthesis or Mitsunobu reactions.[1]
-
C2-Cl (Electrophile): Highly reactive towards nucleophilic aromatic substitution (SₙAr).[1] Amines or thiols can displace the chloride, but the C4-methoxy group deactivates the ring slightly compared to 2,4-dichloropyrimidine.
-
C4-OMe (Leaving Group Potential): Under harsh acidic conditions, the methoxy group can be hydrolyzed to a carbonyl, but it is generally stable under basic conditions used for C5 functionalization.[1]
Figure 1: Reactivity map of 2-Chloro-4-methoxypyrimidin-5-ol highlighting the distinct chemical behaviors of its three functional zones.
Synthesis Protocols
The synthesis of 5-hydroxypyrimidines with specific substitution patterns is non-trivial. The most authoritative recent method involves C–H functionalization or boronic acid oxidation .[1]
Protocol A: C–H Mesyloxylation & Hydrolysis (Advanced)
This route, detailed in recent catalytic studies [1], allows for the direct installation of oxygen at the C5 position of the 2-chloro-4-methoxypyrimidine core.
Workflow:
-
Mesyloxylation: Reaction of 2-chloro-4-methoxypyrimidine with bis(methanesulfonyl)peroxide to form the intermediate 2-chloro-4-methoxypyrimidin-5-yl methanesulfonate (OMs) .
-
Hydrolysis: Deprotection of the mesylate to yield the free alcohol.[1]
Step-by-Step Methodology:
-
Activation: Charge a flame-dried Schlenk flask with 2-chloro-4-methoxypyrimidin-5-yl methanesulfonate (1.0 equiv) under argon.
-
Solvation: Dissolve in dry THF (0.4 M concentration).
-
Hydrolysis: Cool to 0°C. Add a solution of mild base (e.g., LiOH or dilute NaOH) or utilize a nucleophilic deprotection strategy (e.g., Lithium diisopropylamide followed by acidic quench as described for similar substrates [1]).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4][5]
-
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Isohexane gradient).
Protocol B: Boronic Acid Oxidation (Standard)
For laboratories without access to specialized peroxide reagents, the boronic acid route is the industry standard.[1]
-
Starting Material: 2-Chloro-4-methoxypyrimidine.[2][6][5][7][8]
-
Lithiation/Borylation: Directed ortho-lithiation (LDA, -78°C) followed by quench with Trimethyl borate (B(OMe)₃) to yield the 5-boronic acid.[1]
-
Oxidation: Treatment with Hydrogen Peroxide (H₂O₂) or Oxone to convert the boronic acid to the phenol (5-ol).[1]
Figure 2: Synthetic pathways to 2-Chloro-4-methoxypyrimidin-5-ol. The C-H activation route (left) is direct, while the boronic acid route (right) is a classic organometallic approach.[1]
Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is potentially hygroscopic due to the phenolic hydroxyl.[1]
-
Stability: Stable in solution (DMSO, MeOH) for >24 hours at room temperature. Avoid prolonged exposure to strong aqueous acids which may hydrolyze the C4-methoxy group or the C2-chloride.
-
Safety: Treat as a potential irritant (Skin/Eye).[1] Use standard PPE (Gloves, Goggles, Fume Hood).[1]
References
-
Boergel, J. (2019).[1] Late-Stage Functionalization of Aromatic C–H Bonds. RWTH Aachen University.[1]
-
PubChem Compound Summary. 2-Chloro-4-methoxypyrimidine (Precursor Data). National Center for Biotechnology Information.[1] [1]
-
ChemicalBook. 2,4-Dichloro-5-methoxypyrimidine Synthesis Protocols.
Sources
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- 2. 707-18-6_CAS号:707-18-6_Tetrahydro-5-oxo-2-(trifluoromethyl)-2-furancarboxamide - 化源网 [m.chemsrc.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. PubChemLite - 2-chloro-4-methoxypyrimidine (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 7. indiamart.com [indiamart.com]
- 8. 2-chloro-4-methoxy-5-nitro-pyrimidine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
